Di-3,5-xylylamine
Overview
Description
Di-3,5-xylylamine, also known as 3,5-dimethylphenylamine, is an organic compound with the molecular formula C16H19N. It is a derivative of xylidine and is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in the production of pesticides, dyes, and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-3,5-xylylamine can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-dimethylphenylboronic acid with an amine source under specific conditions . The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through the fractional distillation of coal tar, which yields various xylidine isomers, including 3,5-dimethylphenylamine . This method allows for the large-scale production of the compound, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Di-3,5-xylylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted amines, and other functionalized aromatic compounds .
Scientific Research Applications
Di-3,5-xylylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: This compound is used in the production of pesticides, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Di-3,5-xylylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-xylidine:
2,4-xylidine:
2,5-xylidine: This isomer, 2,5-dimethylaniline, has methyl groups at the 2 and 5 positions.
2,6-xylidine: Also called 2,6-dimethylaniline, it has methyl groups at the 2 and 6 positions.
3,4-xylidine:
Uniqueness
Di-3,5-xylylamine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure allows it to be used in specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSGDGQAFLYSEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201943 | |
Record name | Di-3,5-xylylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-25-5 | |
Record name | Di-3,5-xylylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-3,5-xylylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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